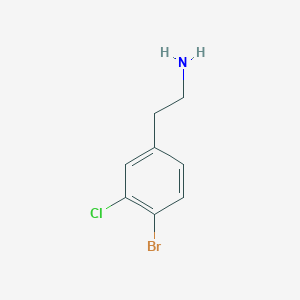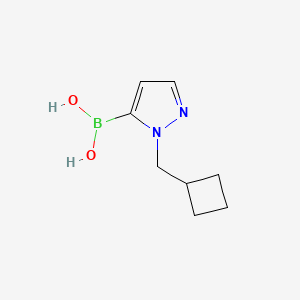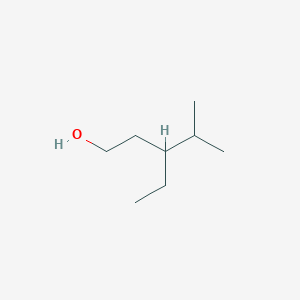
3-Ethyl-4-methylpentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4-methylpentan-1-ol: is an organic compound with the chemical formula C8H18O . It is a colorless liquid with an alcohol-like odor and is soluble in water and some organic solvents such as ethers and alcohols . This compound is commonly used as a solvent and an intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of 3-ethyl-4-methylpentanal: This method involves the reduction of 3-ethyl-4-methylpentanal with hydrogen in the presence of a catalyst.
Reaction of 3-ethyl-4-methylpentanoic acid: This method involves the reaction of 3-ethyl-4-methylpentanoic acid with a dehydrating agent.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Ethyl-4-methylpentan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form various hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: Formation of 3-ethyl-4-methylpentanal or 3-ethyl-4-methylpentanoic acid.
Reduction: Formation of hydrocarbons such as 3-ethyl-4-methylpentane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a solvent and intermediate in organic synthesis .
- Employed in the synthesis of other organic compounds.
Biology:
- Studied for its potential role in biological systems and its interactions with various biomolecules.
Medicine:
- Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry:
- Used as an additive in the production of flavors and fragrances .
- Employed in the manufacture of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-ethyl-4-methylpentan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biomolecules. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications .
Vergleich Mit ähnlichen Verbindungen
1-Pentanol: Another alcohol with a similar structure but different branching.
3-Ethyl-4-methyl-1-pentanol: A stereoisomer of 3-ethyl-4-methylpentan-1-ol.
3-Isopropyl-1-pentanol: Another isomer with a different branching pattern.
Uniqueness:
Eigenschaften
Molekularformel |
C8H18O |
|---|---|
Molekulargewicht |
130.23 g/mol |
IUPAC-Name |
3-ethyl-4-methylpentan-1-ol |
InChI |
InChI=1S/C8H18O/c1-4-8(5-6-9)7(2)3/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
RWIFVESHBHTZEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCO)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


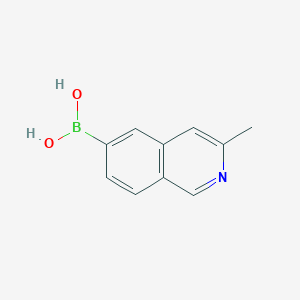
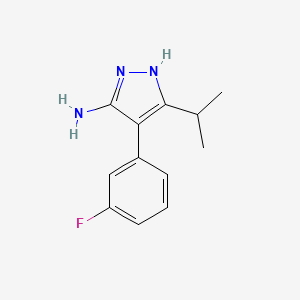
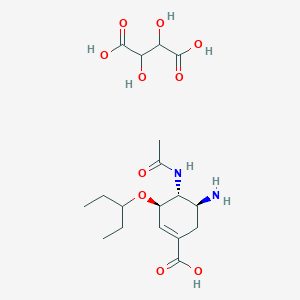

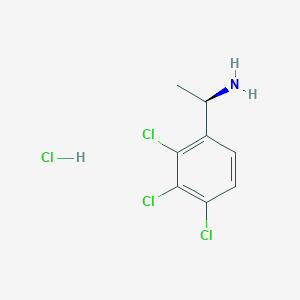

![Isothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15328516.png)
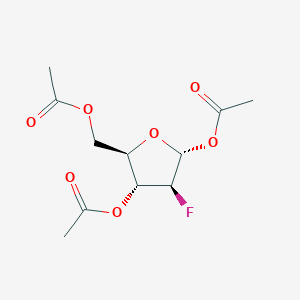
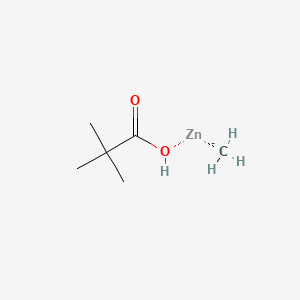
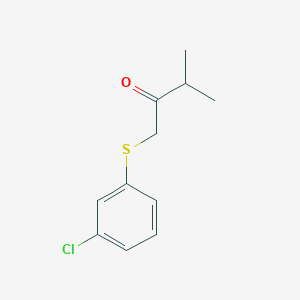

![3',4'-Dibromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15328540.png)
